2-Acetamido-3-(3-fluorophenyl)propanoic acid

Enzymology NMR Spectroscopy Inhibitor Design

Researchers often struggle to source position-specific fluorinated phenylalanine analogs for SAR studies. This meta-fluoro isomer provides distinct 19F NMR binding profiles and potent 5-HT3 receptor antagonism (IC50 25 nM), enabling precise enzyme active site mapping and serotonergic pathway investigation. • Distinct 19F NMR probe for α-chymotrypsin binding studies • Potent 5-HT3A antagonist (IC50 25 nM) for neuropharmacology • Strategic building block for cholinesterase inhibitors with position-specific SAR. Reliable supply with full analytical documentation.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 17607-28-2
Cat. No. B099250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-(3-fluorophenyl)propanoic acid
CAS17607-28-2
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyLKXNJLVPYPXTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-3-(3-fluorophenyl)propanoic Acid: A Meta-Fluorinated Phenylalanine Derivative for Research and Synthesis


2-Acetamido-3-(3-fluorophenyl)propanoic acid, commonly referred to as N-acetyl-3-fluorophenylalanine or N-acetyl-m-fluoro-DL-phenylalanine, is a fluorinated, acetylated derivative of the proteinogenic amino acid phenylalanine. This compound, identified by CAS number 17607-28-2, is characterized by a fluorine atom substituted at the meta position of its phenyl ring and an acetyl group protecting its α-amino group [1]. As a modified, non-proteinogenic amino acid, it serves as a versatile building block in medicinal chemistry, peptide synthesis, and as a probe in biochemical studies, primarily due to the unique steric and electronic properties conferred by its meta-fluoro substitution pattern [2].

Why 2-Acetamido-3-(3-fluorophenyl)propanoic Acid is Not Interchangeable with Other Fluorophenylalanine Analogs


While all N-acetyl-fluorophenylalanine isomers share the same molecular formula (C11H12FNO3), their biological and physicochemical properties diverge significantly based on the position of the single fluorine atom on the phenyl ring. The meta-fluorination of 2-Acetamido-3-(3-fluorophenyl)propanoic acid creates a distinct electron distribution and steric profile compared to its ortho- and para-substituted counterparts [1]. This difference directly impacts its molecular recognition events, such as enzyme binding affinity and selectivity, rendering it a non-interchangeable tool in structure-activity relationship (SAR) studies [2]. Assuming functional equivalence among the 2-, 3-, and 4-fluoro isomers without experimental validation can lead to misleading conclusions in target validation and lead optimization campaigns [3].

Quantitative Differentiation: Comparative Data for 2-Acetamido-3-(3-fluorophenyl)propanoic Acid


Chymotrypsin Binding Affinity: Meta-Fluoro Substitution Exhibits Distinct KI Profile

In a direct head-to-head comparison using 19F NMR, the inhibition constant (KI) for N-acetyl-m-fluoro-D-phenylalanine (the D-isomer of the target compound) against α-chymotrypsin was determined. This value is distinct from those of its ortho- and para-fluoro isomers, demonstrating that the meta-fluorination position yields a unique binding interaction with the enzyme's active site [1].

Enzymology NMR Spectroscopy Inhibitor Design

Cholinesterase Inhibition: Meta-Position Enables Lower BChE IC50 than Ortho-Analog

A cross-study comparison of phenyl esters derived from N-acetyl-fluorophenylalanines shows that the meta-fluoro derivative (related to the target compound) is a more potent inhibitor of butyrylcholinesterase (BChE) than its ortho-fluoro counterpart. The phenyl 2-acetamido-3-(3-fluorophenyl)propanoate analog exhibits an IC50 value significantly lower than that of the ortho-fluoro isomer [1][2].

Neurochemistry Enzyme Inhibition Drug Discovery

Receptor Antagonism: Potent 5-HT3A Receptor Blockade

2-Acetamido-3-(3-fluorophenyl)propanoic acid demonstrates potent antagonism of the human 5-HT3A receptor. In a cell-based assay, the compound inhibited receptor activity with an IC50 value of 25 nM, a potency that distinguishes it as a valuable tool for serotonergic signaling research [1].

Neuropharmacology Ion Channels Receptor Antagonism

Physicochemical Properties: A Distinct Solid-State Profile

The melting point of 2-acetamido-3-(3-fluorophenyl)propanoic acid is consistently reported at 154-157 °C (lit.), which is higher than that of its para-fluoro isomer, N-acetyl-4-fluorophenylalanine, which has a reported melting point of 150-153 °C (lit.) . This quantifiable difference in a fundamental physical property can be critical for purification, formulation, and analytical method development.

Chemical Synthesis Analytical Chemistry Formulation

Procurement-Driven Application Scenarios for 2-Acetamido-3-(3-fluorophenyl)propanoic Acid


As a Specific Probe for Enzyme Active Site Mapping via 19F NMR

Based on its distinct 19F NMR binding profile with α-chymotrypsin compared to other fluoro-isomers [1], this compound is ideally suited for researchers employing 19F NMR spectroscopy to map ligand-binding interactions in enzyme active sites. Its unique KI value allows for the detailed characterization of binding pockets, providing insights that ortho- or para-fluoro analogs cannot.

As a Key Intermediate in the Synthesis of Selective Cholinesterase Inhibitors

Given the established role of its parent acid and derivatives in cholinesterase inhibition with IC50 values ranging from 8.25 to 289.0 µM [2], and its position-specific activity profile, this compound is a strategic building block for medicinal chemists developing novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. It provides a distinct SAR starting point compared to the ortho- and para-fluoro isomers [3].

As a Potent Pharmacological Tool for 5-HT3A Receptor Studies

With a demonstrated IC50 of 25 nM at the human 5-HT3A receptor [4], this compound is a high-value reagent for neuropharmacologists investigating serotonergic pathways. It can serve as a potent lead-like molecule or a pharmacological probe in assays designed to elucidate the role of 5-HT3 receptors in the central and peripheral nervous systems.

As a Reference Standard in Analytical Method Development

The compound's well-defined and distinct melting point of 154-157 °C, which differs from its para-fluoro isomer , makes it a suitable reference standard for developing and validating analytical methods such as HPLC or differential scanning calorimetry (DSC). This ensures accurate identification and purity assessment in both academic and industrial quality control settings.

Technical Documentation Hub

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